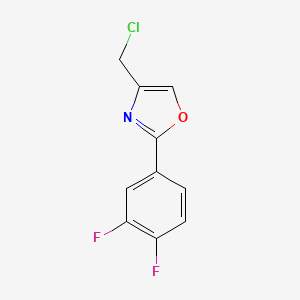

4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole

Description

4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole (CAS 1005336-42-4) is a heterocyclic compound featuring an oxazole core substituted with a chloromethyl group at the 4-position and a 3,4-difluorophenyl moiety at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and agrochemical research. The chloromethyl group enhances reactivity for further functionalization, while the 3,4-difluorophenyl substituent contributes to lipophilicity and target binding affinity .

Properties

IUPAC Name |

4-(chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF2NO/c11-4-7-5-15-10(14-7)6-1-2-8(12)9(13)3-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRWTBORHGIPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=CO2)CCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole , with CAS number 1005336-42-4 , is a member of the oxazole family, which has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C10H6ClF2NO

- Molecular Weight : 229.61 g/mol

- CAS Number : 1005336-42-4

- Structure : The compound features a chloromethyl group and difluorophenyl moiety, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit enzymatic inhibition properties, particularly against cholinesterases and other enzymes involved in neurodegenerative diseases.

In Vitro Studies

Recent studies have highlighted the potential of this compound as an inhibitor in various biochemical pathways:

- Cholinesterase Inhibition : Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been reported, making it a candidate for further investigation in Alzheimer's disease therapies. The IC50 values for related compounds in similar studies ranged from 5.4 μM to 30.1 μM against AChE and BChE .

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects against cancer cell lines:

- MCF-7 Cell Line : Preliminary results suggest that derivatives of oxazole compounds exhibit significant cytotoxicity against breast cancer cell lines like MCF-7, with IC50 values reported in the micromolar range .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Doxorubicin | MCF-7 | 10.38 |

Case Studies

- Study on Enzyme Inhibition :

- Cytotoxicity Assessment :

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole serves as a building block in the synthesis of pharmaceutical compounds. Its structural features allow for the modification and development of new drugs targeting various diseases. For example, derivatives of oxazole compounds have demonstrated significant antimicrobial , anticancer , and anti-inflammatory properties .

Case Study : Research has shown that oxazole derivatives exhibit selective inhibition against certain cancer cell lines, suggesting potential therapeutic applications in oncology. A study demonstrated that modifications to the oxazole ring can enhance cytotoxicity against breast cancer cells .

Materials Science

In materials science, this compound can be incorporated into polymers to impart specific properties such as fluorescence or conductivity . The chloromethyl group enables further functionalization, making it suitable for creating advanced materials with tailored characteristics.

Data Table: Properties of Modified Polymers

| Property | Value |

|---|---|

| Fluorescence | Yes |

| Conductivity | Moderate |

| Thermal Stability | High |

Biological Studies

This compound is utilized in biochemical assays to study enzyme interactions and receptor binding. Its ability to form covalent bonds with nucleophilic sites on proteins allows it to act as a probe in various biological systems.

Mechanism of Action : The compound can interact with cysteine residues in enzymes, leading to modulation of enzymatic activity, which is crucial for understanding metabolic pathways and drug interactions.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key analogues differ in the substituents on the phenyl ring, impacting biological activity and physicochemical properties.

Modifications to the Oxazole Core

Additional substitutions on the oxazole ring alter steric and electronic profiles:

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Fluorine and chlorine substituents enhance electrophilicity, improving binding to enzymatic targets (e.g., acetylcholinesterase in acaricides) .

- Steric Effects : Bulky groups (e.g., bromine in ) may reduce efficacy by hindering target interaction .

- Chloromethyl Reactivity : This group facilitates the synthesis of prodrugs or conjugates, as demonstrated in MCHR1 antagonist development .

Preparation Methods

General Synthetic Strategy for 1,3-Oxazoles

The 1,3-oxazole ring is commonly synthesized via cyclization reactions involving α-haloketones or α-hydroxyketones with amides, or through cyclodehydration of α-acylaminoketones. The presence of substituents such as chloromethyl and difluorophenyl groups necessitates careful choice of starting materials and reaction conditions to achieve regioselective substitution.

Preparation of the 1,3-Oxazole Core with Difluorophenyl Substitution

A plausible route involves the condensation of a 3,4-difluorophenyl-substituted α-amino ketone or α-acylaminoketone precursor, followed by cyclodehydration to form the oxazole ring.

The difluorophenyl group can be introduced via Suzuki coupling or nucleophilic aromatic substitution on appropriately substituted phenyl precursors.

For example, a 3,4-difluorobenzaldehyde derivative can be converted into an α-amino ketone intermediate, which upon cyclization yields the 2-(3,4-difluorophenyl)-1,3-oxazole.

Representative Preparation Process (Inferred from Related Oxazole Syntheses)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of α-amino ketone intermediate | 3,4-Difluorobenzaldehyde + amine + reducing agent | Formation of α-amino ketone with difluorophenyl group |

| 2 | Cyclodehydration to form oxazole | Acid catalyst, heat | Formation of 2-(3,4-difluorophenyl)-1,3-oxazole |

| 3 | Halomethylation at 4-position | Chloromethyl methyl ether or formaldehyde + HCl | Introduction of chloromethyl substituent at 4-position |

Example from Patent Literature on 1,3-Oxazole Derivatives

A patent (WO2003006442A1) describes preparation of 1,3-oxazole derivatives via reaction of glycolaldehyde derivatives with thiocyanates under acidic conditions. Although this relates to oxazole-2-thiols, the methodology illustrates the use of aldehyde acetals and acid catalysis for oxazole ring formation, which could be adapted for the target compound synthesis by substituting appropriate aromatic aldehydes and chloromethyl precursors.

Purification and Characterization

Flash column chromatography using solvents such as ethyl acetate and petroleum ether mixtures is commonly employed to purify oxazole derivatives.

Characterization typically involves LC-MS, NMR, and IR spectroscopy to confirm the presence of the oxazole ring, chloromethyl group, and difluorophenyl substituent.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Key References/Notes |

|---|---|---|

| Oxazole ring formation | Cyclodehydration of α-acylaminoketones or condensation of α-amino ketones | General synthetic organic chemistry principles |

| Difluorophenyl introduction | Use of 3,4-difluorobenzaldehyde derivatives or Suzuki coupling | Common aromatic substitution techniques |

| Chloromethyl group introduction | Halomethylation using chloromethyl methyl ether or formaldehyde/HCl | Controlled electrophilic substitution |

| Purification | Flash chromatography with EtOAc/petroleum ether gradients | Standard purification method for heterocycles |

| Characterization | LC-MS, NMR, IR spectroscopy | Confirm structure and purity |

Research Findings and Considerations

The lack of direct literature on 4-(chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole necessitates reliance on analogous oxazole synthesis methods and halomethylation techniques.

The presence of electron-withdrawing fluorine atoms on the phenyl ring influences reactivity and may affect yields and selectivity during coupling and cyclization steps.

Chloromethylation requires careful control to avoid over-chlorination or side reactions, and the use of safer chloromethylating agents is recommended due to toxicity concerns with chloromethyl methyl ether.

Optimization of reaction conditions such as temperature, solvent, and acid catalyst concentration is critical to maximize yield and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole, and how can reaction conditions be optimized?

- Methodology : Synthesis of oxazole derivatives often involves cyclocondensation of precursors such as acyl chlorides or esters with amino alcohols. For example, evidence from structurally similar compounds (e.g., 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole) suggests that introducing the chloromethyl group may require halogenation steps using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) . Optimize reaction conditions by controlling temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants to improve yield and purity. Characterization via NMR and mass spectrometry is critical to confirm intermediate steps .

Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) validate the structure of this compound?

- Methodology :

- NMR : Use ¹H and ¹³C NMR to identify key signals: the chloromethyl (-CH₂Cl) group typically appears as a singlet at δ 4.2–4.5 ppm, while the 3,4-difluorophenyl substituent shows distinct splitting patterns in aromatic regions (δ 7.0–7.8 ppm) .

- X-ray crystallography : As demonstrated in studies of analogous oxazole derivatives (e.g., ), single-crystal analysis can confirm bond lengths (e.g., C-Cl ≈ 1.73 Å) and dihedral angles between the oxazole ring and aryl substituents, ensuring structural accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Methodology : The chloromethyl group is susceptible to nucleophilic attack due to the electron-withdrawing effects of the oxazole ring and fluorine substituents. Computational studies (e.g., DFT calculations) can model transition states and predict regioselectivity. For example, highlights similar chlorophenyl-oxazole systems where the chloromethyl group undergoes SN2 reactions with amines or thiols under mild conditions (e.g., K₂CO₃ in acetonitrile). Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence biological activity in related oxazole derivatives?

- Methodology : Comparative studies of fluorinated and chlorinated analogs (e.g., and ) reveal that fluorine’s electronegativity enhances metabolic stability and bioavailability, while chlorine increases lipophilicity. For instance, 3,4-difluorophenyl groups may improve binding affinity to target enzymes (e.g., kinase inhibitors) compared to non-fluorinated analogs. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to quantify structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported synthetic yields for similar oxazole derivatives?

- Methodology : Discrepancies in yields often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or moisture-sensitive intermediates. For example, reports lower yields (~40%) for chloromethyl-oxazole derivatives when using aqueous workup, while anhydrous conditions (e.g., Schlenk techniques) improve yields to >70%. Systematic optimization of solvent systems (e.g., switching from ethanol to toluene) and catalyst loading (e.g., ZnCl₂) is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.